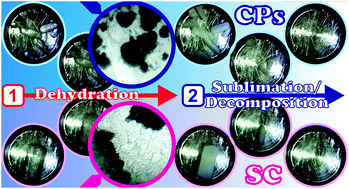Kinetics of contracting geometry-type reactions in the solid state: implications from the thermally induced transformation processes of α-oxalic acid dihydrate†
Physical Chemistry Chemical Physics Pub Date: 2020-08-10 DOI: 10.1039/D0CP03176C
Abstract
This study focuses on the physico-geometrical constraints of the kinetics of the thermal decomposition of solids as exemplified by the thermal dehydration of α-oxalic acid dihydrate and the subsequent thermally induced sublimation/decomposition of the as-produced anhydride using the samples of crystalline particles (CPs) and a single crystal (SC) form. The CP and SC samples possess approximately similar geometrical figures with different sizes. The shapes of the original dihydrate and the as-produced anhydride from thermal dehydration are practically congruent. Therefore, proper evaluations of the current kinetic understanding of contracting geometry-type reactions were expected by the comparisons of the kinetic behaviors among different sample forms and thermally induced processes. The kinetic analysis of the thermal dehydration process revealed that the consecutive physico-geometrical processes comprised of an induction period, a surface reaction, and a phase boundary-controlled reaction, where distinguishable differences in the rate behavior were observed between the CP and SC samples for the surface reaction. On the other hand, the thermally induced sublimation/decomposition of the anhydride was described as an ideal single-step geometry contraction process, for which the CP and SC samples exhibited the same rate variation behavior under isothermal conditions. However, the sublimation/decomposition processes of the CP and SC samples were characterized by the different Arrhenius parameters, in which the compensative changes in the apparent activation energy and preexponential factor were apparent. Implications for the kinetic modeling of the solid-state reactions and the interpretation of kinetic results were obtained from the results of the comparative kinetic study for different sample forms and thermally induced processes.

Recommended Literature
- [1] TMC (TM = Co, Ni, and Cu) monolayers with planar pentacoordinate carbon and their potential applications†
- [2] Generating transition states of isomerization reactions with deep learning†
- [3] Two-photon absorption of the spatially confined LiH molecule
- [4] Crystal to crystal transformations and polymorphism in anionic hydrogen bonding networks stabilized by crown ether metal complexes
- [5] Back cover
- [6] The imaging of local glucose levels in tumor periphery via peroxyoxalate chemiluminescent nanoparticle–glucose oxidase–doped alginate hydrogel†
- [7] Crystal structure characterization, optical and photoluminescent properties of tunable yellow- to orange-emitting Y2(Ca,Sr)F4S2:Ce3+ phosphors for solid-state lighting†
- [8] Substrate channelling in an engineered bifunctional aldolase/kinase enzyme confers catalytic advantage for C–C bond formation†
- [9] Design and synthesis of efficient heavy-atom-free photosensitizers for photodynamic therapy of cancer†
- [10] Environmentally sustainable color-switchable alignment layer formed by nanoscale interfacial self-assembly of chlorophyll biomolecules










